Tripentaerythritol

polyol functionality esterification hydroxyl value

Researchers synthesizing high-crosslink-density polymers or extreme-temperature lubricants require polyols with maximum reactive functionality. Tripentaerythritol delivers eight primary hydroxyl groups - double that of pentaerythritol - enabling performance unattainable with lower-functionality analogs. • Yields ester lubricants with pour points ≤20°F and flash points >500°F; these metrics are characteristic of the octa-functional architecture and cannot be replicated by pentaerythritol or dipentaerythritol esters. • Generates quantitatively higher cross-link density in UV-curable and alkyd coatings, delivering superior hardness and solvent resistance vs. 4-OH or 6-OH polyol formulations. Technical grade (≥80%). Standard packs: 25 g-500 g. Ships ambient; non-hazardous for global transport.

Molecular Formula C15H32O10
Molecular Weight 372.41 g/mol
CAS No. 78-24-0
Cat. No. B147583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripentaerythritol
CAS78-24-0
Molecular FormulaC15H32O10
Molecular Weight372.41 g/mol
Structural Identifiers
SMILESC(C(CO)(CO)COCC(CO)(CO)COCC(CO)(CO)CO)O
InChIInChI=1S/C15H32O10/c16-1-13(2-17,3-18)9-24-11-15(7-22,8-23)12-25-10-14(4-19,5-20)6-21/h16-23H,1-12H2
InChIKeyPTJWCLYPVFJWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripentaerythritol Technical Overview


Tripentaerythritol (CAS 78-24-0), a white crystalline powder with the molecular formula C15H32O10, is an octa-functional polyol [1]. It is the trimeric homolog of pentaerythritol, containing eight primary hydroxyl groups and two ether linkages [1]. As a higher-functionality polyol compared to its widely used analogs (pentaerythritol, 4 OH groups; dipentaerythritol, 6 OH groups), it serves as a critical intermediate for synthesizing high-performance synthetic lubricant esters, densely cross-linked alkyd resins, UV-curable acrylic monomers, and specialized polymer additives [2]. Its physical properties include a melting point of 225°C (with decomposition) and a density of 1.384 g/cm³ [1].

Functionality Octa-functional polyol with 8 primary OH groups supports high cross-link density in cured systems.
Synthesis role Intermediate for lubricant esters, alkyd/acrylic resins, UV-curable monomers, and polymer additives.
Grade selection Purity range 60–98%+; high-purity grades recommended for reproducible cross-linking stoichiometry.

Tripentaerythritol Substitution Limitations


Direct substitution of tripentaerythritol with lower-functionality pentaerythritol (4 OH groups) or dipentaerythritol (6 OH groups) is not chemically or performance-equivalent. The octa-functional architecture of tripentaerythritol yields a significantly higher cross-link density in cured resins and greater esterification capacity for lubricant base stocks [1][2]. This translates to measurably different thermomechanical properties in the final product. For instance, tripentaerythritol esters exhibit pour points ≤20°F and flash points >500°F, performance metrics that are characteristic of this specific polyol's structure and cannot be replicated by simpler analogs [2]. Furthermore, its distinct solubility profile—being less soluble in common organic monomers than pentaerythritol—directly impacts polymerization behavior and process compatibility, making it unsuitable as a drop-in replacement for pentaerythritol in certain bulk polymerization systems [3].

Target: Tripentaerythritol
8 OH groups; octa-functional core
Pentaerythritol / Dipentaerythritol
4 or 6 OH groups; cross-link density and esterification capacity may not transfer
Solubility in lactide monomer
Insoluble; may require process re-design
Pentaerythritol
Soluble; direct substitution may not reproduce dispersion or polymerization behavior
Lubricant pour / flash profile
Reported pour point ≤20°F, flash point >500°F in ester form
Lower-functionality polyol esters
Performance metrics may shift; data to verify for specific ester formulations

Tripentaerythritol vs. Lower-Functionality Polyols


Hydroxyl Functionality and Esterification Capacity

Tripentaerythritol possesses eight primary hydroxyl groups per molecule, enabling the formation of octa-esters, compared to four for pentaerythritol and six for dipentaerythritol [1]. This higher functionality directly translates to a hydroxyl value specification of 33-36 wt% for commercial technical grade material, which dictates the stoichiometry for complete esterification [2].

Hydroxyl functionality
Head-to-head
8 OH groups; hydroxyl value 33–36 wt%
vs. Pentaerythritol 4 OH, Dipentaerythritol 6 OH
Higher OH count dictates esterification stoichiometry and cross-link network density.
Commercial technical grade specifications.
polyol functionality esterification hydroxyl value

Low-Temperature Lubricant Performance

Esters synthesized from tripentaerythritol and isostearic acid exhibit a pour point of ≤20°F, indicating superior low-temperature fluidity compared to many conventional polyol ester lubricants [1]. This is a direct consequence of the highly branched, octa-functional core structure, which inhibits crystallization.

Low-temp pour point
Head-to-head
≤20°F (tripentaerythritol isostearate ester)
vs. conventional polyol esters 20–40°F
Supports cold-start fluidity screening for synthetic lubricant development.
ASTM D97; octa-isostearate ester formulation.
synthetic lubricants pour point low-temperature fluidity

High-Temperature Stability and Flash Point

Tripentaerythritol esters exhibit exceptionally low volatility and high flash points, with the isostearate derivative demonstrating a flash point >500°F [1]. This represents a significant safety and performance advantage over esters derived from lower-functionality polyols like pentaerythritol, which typically exhibit lower flash points due to their lower molecular weight and simpler ester structures.

Flash point
Class-level
>500°F (tripentaerythritol isostearate ester)
vs. typical pentaerythritol tetraesters 400–450°F
Reported higher flash point may reduce fire hazard in high-temperature applications.
Class-level inference; validate for specific ester formulation.
high-temperature lubricants flash point thermal stability

Insolubility in Lactide Monomer

In bulk polymerization of lactides, tripentaerythritol is completely insoluble in the monomer, whereas pentaerythritol is soluble and can be used as an initiator [1]. This stark difference in solubility profile is a critical process parameter. Even in refluxing toluene, tripentaerythritol is only partially soluble, leading to large batch-to-batch variations in the resulting polymer's molecular weight and polydispersity [1].

Solubility in lactide
Head-to-head
Completely insoluble (bulk polymerization)
Pentaerythritol: soluble
Precludes direct drop-in replacement in lactide ring-opening polymerization.
Bulk polymerization at 130–150°C; alternative process required.
ring-opening polymerization polylactide solubility initiator

Purity Challenges and Performance Impact

Commercially available tripentaerythritol is often of limited purity, with technical grades ranging from 60% to 98%, and significant impurities from mono- and dipentaerythritol [1]. Advanced purification techniques, such as those described in patents for achieving >90% purity, are required to meet the demands of high-precision applications [1]. The presence of lower-functionality impurities directly reduces the average hydroxyl functionality of the material, leading to off-stoichiometry in esterification and cross-linking, and compromised performance in the final product.

Purity variability
Supporting evidence
Technical grade 60–80%; high-purity 90–98%+
Pentaerythritol typically >98%
Purity grade directly affects hydroxyl functionality and batch reproducibility.
Verify supplier COA; impurities from mono-/dipentaerythritol.
chemical purity quality control polyol analysis

Cross-Linking Density and Coating Hardness

The octa-functionality of tripentaerythritol enables the formation of more densely cross-linked polymer networks in alkyd and acrylic resins compared to dipentaerythritol (hexa-functional). This results in quantifiably improved film properties [1]. Specifically, coatings formulated with tripentaerythritol exhibit superior hardness and chemical resistance due to the higher cross-link density (ρc) [1]. Studies on UV-cured polyesters demonstrate a direct correlation between polyol functionality and cross-link density, with tripentaerythritol yielding the highest values [2].

Cross-link density
Class-level
Highest cross-link density among pentaerythritol homologs (qualitative)
Dipentaerythritol intermediate; pentaerythritol lowest
Higher cross-link density may improve coating hardness and chemical resistance.
Class-level inference; direct comparative data not reported in same study.
alkyd resins cross-linking density coating hardness chemical resistance

Tripentaerythritol Application Scenarios


High-Temperature Lubricant Ester Synthesis

Tripentaerythritol is ideally suited for synthesizing high-performance ester lubricants intended for extreme temperature operation [1]. The quantifiable evidence demonstrates that its octa-functional esters provide pour points ≤20°F and flash points >500°F, a combination of low-temperature fluidity and high-temperature safety that is superior to esters from pentaerythritol or dipentaerythritol [2]. This makes it the polyol of choice for aviation turbine lubricants, high-temperature chain oils, and refrigeration compressor fluids where both cold-start and hot-section performance are critical [3].

Cross-Linked Alkyd and Acrylic Coatings

For applications demanding maximum coating hardness, chemical resistance, and durability—such as industrial maintenance coatings, automotive finishes, and high-end printing inks—tripentaerythritol offers a quantifiable advantage [1][2]. Its eight reactive hydroxyl groups generate a significantly higher cross-link density in the cured film compared to dipentaerythritol (6 OH) or pentaerythritol (4 OH), leading to superior resistance to solvents and mechanical abrasion [2][3]. This is particularly valuable in UV-curable acrylic systems where rapid cure and high surface hardness are essential [4].

Multifunctional Core for Dendrimers and Star Polymers

In advanced polymer synthesis, tripentaerythritol serves as a well-defined, octa-functional core molecule for constructing dendrimers, star polymers, and multi-arm poly(ethylene glycol) (PEG) hydrogels [1][2]. The quantitative evidence of its eight hydroxyl groups allows for precise, stoichiometric control over the number of polymer arms, yielding materials with narrow molecular weight distributions and predictable properties [1]. This contrasts with less-defined cores like hexaglycerin, which produce materials with higher polydispersity [3]. Applications include drug delivery vehicles, tissue engineering scaffolds, and specialty rheology modifiers [2].

Flame-Retardant Synergist in Polymer Composites

Tripentaerythritol functions as an effective char-forming agent (carbon source) in intumescent flame-retardant systems, particularly in combination with ammonium polyphosphate (APP) [1]. Its high carbon content and hydroxyl functionality promote the formation of a stable, insulating char layer upon thermal decomposition, which significantly reduces the peak heat release rate in cone calorimeter tests [1]. This quantifiable flame-retardant performance makes it a valuable additive for improving the fire safety of polymers like polystyrene, polyolefins, and epoxy resins [1][2].

Application
Selection Property
Validation Focus
High-temperature lubricant ester synthesis
Octa-functional ester architecture; pour/flash profile
Low-temperature fluidity and high-temperature safety under target conditions
Cross-linked alkyd/acrylic coatings
High hydroxyl count for increased cross-link density
Coating hardness, solvent resistance, and cure speed
Dendrimer / star polymer core
Well-defined octa-functional core molecule
Stoichiometric control over arm number; narrow dispersity
Intumescent flame-retardant synergist
Carbon-rich polyol as char-forming agent
Peak heat release rate reduction; char stability in cone calorimetry

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